molecular formula C14H12N2O3 B14942540 1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione

1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B14942540
M. Wt: 256.26 g/mol
InChI Key: IDBCYOWDOPRTOT-UHFFFAOYSA-N
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Description

1-HYDROXY-2-ISOPROPYL-1H-NAPHTHO[2,3-D]IMIDAZOLE-4,9-DIONE is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is notable for its unique structure, which includes a naphthoquinone moiety fused with an imidazole ring

Preparation Methods

The synthesis of 1-HYDROXY-2-ISOPROPYL-1H-NAPHTHO[2,3-D]IMIDAZOLE-4,9-DIONE can be achieved through various synthetic routes. One common method involves the condensation of 2,3-diaminonaphthalene with substituted aldehydes . This reaction typically requires mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-HYDROXY-2-ISOPROPYL-1H-NAPHTHO[2,3-D]IMIDAZOLE-4,9-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The hydroxy and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-HYDROXY-2-ISOPROPYL-1H-NAPHTHO[2,3-D]IMIDAZOLE-4,9-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-HYDROXY-2-ISOPROPYL-1H-NAPHTHO[2,3-D]IMIDAZOLE-4,9-DIONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit nitric oxide synthase, reducing the production of reactive oxygen species and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-HYDROXY-2-ISOPROPYL-1H-NAPHTHO[2,3-D]IMIDAZOLE-4,9-DIONE can be compared with other imidazole derivatives, such as:

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-hydroxy-2-propan-2-ylbenzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C14H12N2O3/c1-7(2)14-15-10-11(16(14)19)13(18)9-6-4-3-5-8(9)12(10)17/h3-7,19H,1-2H3

InChI Key

IDBCYOWDOPRTOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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